molecular formula C21H14I2N2OS B15015075 2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol

2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B15015075
M. Wt: 596.2 g/mol
InChI Key: VYIBYFZKFRGDHG-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by the presence of iodine atoms, a benzothiazole moiety, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the iodination of a phenolic precursor. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the 2 and 4 positions of the phenol ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific proteins or pathways.

Mechanism of Action

The mechanism of action of 2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The iodine atoms and the benzothiazole moiety can form halogen bonds and other non-covalent interactions with proteins, potentially stabilizing or inhibiting their function. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol is unique due to the presence of the benzothiazole moiety, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different substituents or functional groups .

Properties

Molecular Formula

C21H14I2N2OS

Molecular Weight

596.2 g/mol

IUPAC Name

2,4-diiodo-6-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C21H14I2N2OS/c1-12-2-7-19-18(8-12)25-21(27-19)13-3-5-16(6-4-13)24-11-14-9-15(22)10-17(23)20(14)26/h2-11,26H,1H3

InChI Key

VYIBYFZKFRGDHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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